2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole
Description
Contextualization within Halogenated Thiazole (B1198619) Chemistry: A Review of Structural Motifs and Reactivity
Halogenated thiazoles are a prominent class of heterocyclic compounds characterized by the presence of one or more halogen atoms attached to the thiazole ring or its substituents. The position and nature of the halogen atom profoundly affect the molecule's chemical behavior. The thiazole ring is an aromatic heterocycle with distinct electronic properties; the nitrogen atom acts as an electron-withdrawing group, influencing the electron density around the ring. wikipedia.org
The reactivity of the 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole scaffold is dictated by its three main components:
The Thiazole Ring: The thiazole nucleus is relatively stable due to its aromaticity. The C2 position is known to be susceptible to deprotonation by strong bases, while the C5 position is the primary site for electrophilic substitution. wikipedia.org
The 2-(2-Bromophenyl) Group: The bromo substituent on the phenyl ring is a key functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
The 4-(Chloromethyl) Group: The chloromethyl substituent at the C4 position is a highly reactive electrophilic site. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. This allows for the attachment of a wide variety of nucleophiles, including amines, thiols, and alcohols, to the thiazole core.
The interplay of these structural motifs makes compounds like this compound versatile platforms in synthetic chemistry. The differential reactivity of the C-Br bond on the aromatic ring and the C-Cl bond on the methyl group allows for selective, stepwise functionalization.
| Structural Motif | Position | Typical Reactivity | Common Reactions |
|---|---|---|---|
| Bromophenyl | C2 of Thiazole | Susceptible to Metal-Catalyzed Cross-Coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |
| Chloromethyl | C4 of Thiazole | Electrophilic site for Nucleophilic Substitution | Alkylation of amines, thiols, alcohols |
| Thiazole Ring | C5 | Site for Electrophilic Aromatic Substitution | Halogenation, Nitration (requires activation) |
Significance of the this compound Scaffold as a Synthetic Intermediate and Molecular Probe
While specific research detailing the applications of this compound is limited in publicly available literature, its structural framework is emblematic of scaffolds that are highly significant as synthetic intermediates. The dual halogenation provides orthogonal reactive sites, a highly desirable feature in the construction of complex molecules, particularly in the field of medicinal chemistry. nih.gov
As a synthetic intermediate , this compound serves as a linchpin for building a diverse library of derivatives. A synthetic sequence could first involve a nucleophilic substitution at the chloromethyl group, introducing a desired side chain. Subsequently, a metal-catalyzed cross-coupling reaction at the bromophenyl moiety can be performed to append another structural fragment. This strategic approach is fundamental to creating molecules with potential biological activity, where different parts of the molecule are designed to interact with specific biological targets. nih.gov Thiazole derivatives containing substituted phenyl rings are widely investigated for various therapeutic applications, including antimicrobial and anticancer agents. nih.govmdpi.com
The potential of this scaffold extends to its use in the development of molecular probes . Molecular probes are specialized molecules used to detect and visualize specific analytes in biological systems. Fluorescent probes, for instance, often contain a core fluorophore whose properties are modulated by a reactive site. The 2-phenylthiazole (B155284) moiety can be part of a larger conjugated system with fluorescent properties. The reactive chloromethyl group could serve as a "warhead" to covalently bind to specific biological targets, such as the cysteine residues in proteins. Upon binding, a change in the fluorescence signal could be observed, allowing for the detection of the target. researchgate.net While this specific molecule has not been documented as a probe, its reactive components are characteristic of those used in probe design.
| Property | Value |
|---|---|
| CAS Number | 953907-60-3 glpbio.com |
| Molecular Formula | C10H7BrClNS glpbio.com |
| Molecular Weight | 288.6 g/mol glpbio.com |
Historical Development and Evolution of Research Trajectories Pertaining to Halogenated Thiazole Systems
The chemistry of thiazoles dates back to the late 19th century, with the Hantzsch thiazole synthesis, first reported in 1887, remaining one of the most fundamental and widely used methods for constructing the thiazole ring. nih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.org The early research focused on the synthesis of the core thiazole structure and its simple derivatives.
The introduction of halogens into thiazole chemistry marked a significant evolution, transforming the thiazole scaffold from a relatively inert core into a versatile platform for synthetic diversification. Initially, halogenation was explored as a means to study the electronic properties and reactivity of the thiazole ring itself. Direct halogenation of thiazole is often challenging and can lead to a mixture of products, but specific methodologies were developed to control the regioselectivity of these reactions.
Over time, the research trajectory shifted towards harnessing the synthetic utility of the carbon-halogen bond. The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the field. Chemists recognized that halogenated thiazoles could serve as key building blocks in these powerful bond-forming reactions. This realization opened the door to the synthesis of highly complex and functionalized thiazole derivatives that were previously inaccessible. nih.gov
In recent decades, the focus has further evolved towards the application of halogenated thiazoles in medicinal chemistry and materials science. The ability to precisely install halogen atoms allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. acs.org The diverse biological activities exhibited by functionalized thiazole derivatives have cemented their importance in the ongoing search for new therapeutic agents. globalresearchonline.netsciencescholar.us
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNS/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBSSNABAIZHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Bromophenyl 4 Chloromethyl 1,3 Thiazole
Post-Synthetic Derivatization and Functionalization of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole
Electrophilic and Nucleophilic Modifications of the 1,3-Thiazole Ring System of this compound
The chemical reactivity of the 1,3-thiazole ring in this compound is characterized by a nuanced interplay of electronic effects from its substituents. The thiazole (B1198619) ring itself is an aromatic heterocycle with distinct sites for electrophilic and nucleophilic attack. The presence of the 2-(2-Bromophenyl) group, the 4-(chloromethyl) group, and the inherent electronic nature of the sulfur and nitrogen heteroatoms dictate the regioselectivity and feasibility of various chemical transformations.
Electrophilic Modifications:
Electrophilic aromatic substitution on the thiazole ring is generally less facile than on more electron-rich five-membered heterocycles like pyrrole or furan. However, it is more reactive than pyridine. The electron density distribution in the thiazole ring directs electrophiles preferentially to the C5 position, which is the most electron-rich carbon atom. pharmaguideline.comfirsthope.co.in The sulfur atom acts as an electron donor through resonance, enhancing the nucleophilicity of the C5 position. pharmaguideline.com The electron-withdrawing nature of the imine nitrogen at position 3 deactivates the C2 and C4 positions towards electrophilic attack.
For this compound, the C5 position is the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The 2-aryl substituent can have a modest electronic influence on the thiazole ring, but the directing effect to the C5 position is generally dominant.
Table 1: Predicted Electrophilic Substitution Reactions on this compound
| Reaction Type | Reagents and Conditions | Expected Major Product |
| Bromination | Br₂ in a suitable solvent (e.g., acetic acid) | 2-(2-Bromophenyl)-5-bromo-4-(chloromethyl)-1,3-thiazole |
| Nitration | HNO₃/H₂SO₄ | 2-(2-Bromophenyl)-4-(chloromethyl)-5-nitro-1,3-thiazole |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
It is important to note that forcing conditions may be required for these reactions, and the presence of the electron-withdrawing bromophenyl and chloromethyl groups might further deactivate the ring towards electrophilic attack compared to unsubstituted thiazole.
Nucleophilic Modifications:
The 1,3-thiazole ring is generally resistant to direct nucleophilic aromatic substitution due to its electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group.
However, the primary site for nucleophilic attack in this compound is the benzylic carbon of the chloromethyl group at the C4 position. The chlorine atom is a good leaving group, and the adjacent thiazole ring can stabilize the transition state of an SN2 reaction. A variety of nucleophiles can be employed to displace the chloride, leading to a wide range of functionalized derivatives.
Furthermore, the C2 position of the thiazole ring can be rendered nucleophilic through deprotonation with a strong base, such as n-butyllithium. firsthope.co.in This lithiated intermediate can then react with various electrophiles.
Table 2: Nucleophilic Substitution Reactions at the C4-chloromethyl Group
| Nucleophile | Reagent | Product |
| Cyanide | Potassium Cyanide (KCN) | 2-(2-(2-Bromophenyl)-1,3-thiazol-4-yl)acetonitrile |
| Thiocyanate | Potassium Thiocyanate (KSCN) | 4-(Thiocyanatomethyl)-2-(2-bromophenyl)-1,3-thiazole |
| Azide | Sodium Azide (NaN₃) | 4-(Azidomethyl)-2-(2-bromophenyl)-1,3-thiazole |
| Amines | Primary or Secondary Amines (R₂NH) | N-((2-(2-Bromophenyl)-1,3-thiazol-4-yl)methyl)amines |
| Thiolates | Sodium Thiolates (RSNa) | 4-((Alkylthio)methyl)-2-(2-bromophenyl)-1,3-thiazole |
| Alkoxides | Sodium Alkoxides (RONa) | 4-(Alkoxymethyl)-2-(2-bromophenyl)-1,3-thiazole |
Detailed research on analogous systems, such as 2-aryl-4-(chloromethyl)thiazoles, has demonstrated the feasibility of these nucleophilic substitutions. For instance, treatment of a 2-aryl-4-(chloromethyl)thiazole with potassium cyanide or potassium thiocyanate readily yields the corresponding nitrile and thiocyanate derivatives. These transformations highlight the utility of the chloromethyl group as a versatile handle for introducing diverse functionalities onto the thiazole scaffold.
Comprehensive Structural Elucidation and Conformational Analysis of 2 2 Bromophenyl 4 Chloromethyl 1,3 Thiazole
High-Resolution Spectroscopic Characterization Techniques for 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole
Spectroscopic methods are paramount in determining the intricate structural details of organic molecules. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provides a comprehensive picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl ring, the thiazole (B1198619) proton, and the methylene (B1212753) protons of the chloromethyl group.
Bromophenyl Protons: The four protons on the 2-bromophenyl ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the ortho-bromo substitution, these protons would display a complex splitting pattern (multiplets) arising from spin-spin coupling with each other.
Thiazole Proton: The single proton at the 5-position of the thiazole ring is anticipated to resonate as a singlet, likely in the range of δ 7.0 to 7.5 ppm.
Chloromethyl Protons: The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet further downfield than a typical methyl group, likely in the region of δ 4.5 to 5.0 ppm, due to the deshielding effect of the adjacent chlorine atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule.
Thiazole Carbons: The carbon atoms of the thiazole ring are expected to have characteristic chemical shifts. The C2 carbon, bonded to the bromophenyl group and nitrogen, would likely appear around δ 160-170 ppm. The C4 carbon, bearing the chloromethyl group, and the C5 carbon would resonate at approximately δ 145-155 ppm and δ 115-125 ppm, respectively.
Bromophenyl Carbons: The six carbons of the bromophenyl ring would give rise to six distinct signals in the aromatic region (δ 120-140 ppm). The carbon atom directly attached to the bromine (C-Br) would have a chemical shift significantly influenced by the halogen.
Chloromethyl Carbon: The carbon of the chloromethyl group is expected to appear in the range of δ 40-50 ppm.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Bromophenyl-H | 7.0 - 8.0 (m) | - |
| Thiazole-H5 | 7.0 - 7.5 (s) | - |
| -CH₂Cl | 4.5 - 5.0 (s) | 40 - 50 |
| Thiazole-C2 | - | 160 - 170 |
| Thiazole-C4 | - | 145 - 155 |
| Thiazole-C5 | - | 115 - 125 |
| Bromophenyl-C | - | 120 - 140 |
High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrClNS), the expected monoisotopic mass is approximately 286.9171 Da.
The fragmentation pattern in mass spectrometry provides valuable structural information. While experimental data for the target compound is limited, predicted fragmentation for the related isomer, 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole, suggests several key fragmentation pathways upon electron ionization. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in characteristic isotopic patterns for the molecular ion and fragment ions containing these halogens.
Key Fragmentation Pathways:
Loss of Chloromethyl Radical: A primary fragmentation would likely involve the cleavage of the C-C bond between the thiazole ring and the chloromethyl group, leading to the loss of a ·CH₂Cl radical.
Thiazole Ring Cleavage: The thiazole ring itself can undergo cleavage. Common fragmentation of thiazole rings involves the breaking of the C-S and C-N bonds.
Loss of Halogens: Fragmentation involving the loss of bromine or chlorine radicals from the aromatic ring or the chloromethyl group, respectively, can also be expected.
Formation of Aromatic Cations: The bromophenyl moiety can form a stable bromophenyl cation.
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 287/289/291 | Molecular ion peak cluster showing Br and Cl isotopic patterns. |
| [M - CH₂Cl]⁺ | 238/240 | Loss of the chloromethyl group. |
| [C₇H₄Br]⁺ | 155/157 | Bromophenyl cation. |
| [C₃H₂ClNS]⁺ | 119/121 | Fragment from thiazole ring cleavage. |
Expected Vibrational Modes:
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C-H stretching of the thiazole ring would also fall in this range.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole and phenyl rings will appear in the 1600-1450 cm⁻¹ region.
C-Cl Stretching: A characteristic absorption for the C-Cl bond in the chloromethyl group is expected in the 800-600 cm⁻¹ range.
C-Br Stretching: The C-Br stretching vibration of the bromophenyl group will likely be observed in the 600-500 cm⁻¹ region.
Thiazole Ring Vibrations: The thiazole ring will exhibit a series of characteristic skeletal vibrations throughout the fingerprint region (below 1500 cm⁻¹).
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Thiazole C-H Stretch | 3100 - 3000 | IR, Raman |
| C=N/C=C Ring Stretch | 1600 - 1450 | IR, Raman |
| CH₂ Scissoring | ~1450 | IR |
| C-Cl Stretch | 800 - 600 | IR |
| C-Br Stretch | 600 - 500 | IR, Raman |
Solid-State Structural Analysis of this compound via X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of related structures can provide insights into its likely conformation and packing.
The conformation of the molecule will be largely determined by the torsion angle between the planes of the 2-bromophenyl ring and the 1,3-thiazole ring. Due to potential steric hindrance between the ortho-bromo substituent and the thiazole ring, it is expected that the two rings will not be coplanar. The dihedral angle between the two rings is likely to be significant, leading to a twisted conformation. This twisting is a common feature in 2-phenylthiazole (B155284) derivatives. The chloromethyl group at the 4-position of the thiazole ring will also have a specific orientation relative to the ring.
In the solid state, molecules of this compound are expected to pack in a way that maximizes intermolecular interactions. Potential interactions that could dictate the crystal packing include:
Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with the nitrogen or sulfur atoms of the thiazole ring of neighboring molecules.
π-π Stacking: The aromatic phenyl and thiazole rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
C-H···π Interactions: Hydrogen atoms from the phenyl ring or the chloromethyl group could interact with the π-systems of adjacent rings.
Conformational Isomerism and Rotational Barriers in this compound
The phenomenon of conformational isomerism in this compound arises from the rotation around the single bond connecting the 2-bromophenyl group to the 1,3-thiazole ring. This rotation is not entirely free due to steric hindrance, leading to distinct, non-superimposable spatial arrangements of the atoms known as conformers or rotamers. These conformers can interconvert by rotation around this central carbon-carbon bond, but they are separated by specific energy barriers.
The primary interaction governing the rotational barrier is the steric clash between the bulky bromine atom at the ortho-position of the phenyl ring and the atoms of the thiazole ring, particularly the sulfur (S1) and nitrogen (N3) atoms. The existence of different conformers is a common feature in bi-aryl systems, and while specific experimental studies on this compound are not extensively documented in current literature, its conformational landscape can be predicted based on established principles of stereochemistry and computational analyses performed on analogous thiazole derivatives. researchgate.netphyschemres.org
Detailed computational studies, such as those employing Density Functional Theory (DFT), are typically used to map the potential energy surface as a function of the dihedral angle between the two rings. researchgate.net This analysis reveals the lowest energy (most stable) conformations and the energy required to rotate from one conformer to another (the rotational barrier).
For this compound, two principal planar or near-planar conformers can be hypothesized:
Syn-conformer (or cisoid): Where the bromine atom is oriented toward the nitrogen atom of the thiazole ring.
Anti-conformer (or transoid): Where the bromine atom is oriented toward the sulfur atom of the thiazole ring.
Due to the different sizes of the sulfur and nitrogen atoms and the varied electronic interactions, these two conformers are expected to have slightly different energies. The transition state for rotation between them would likely occur when the phenyl ring is perpendicular to the thiazole ring, maximizing steric repulsion. However, the most stable conformations are typically non-planar, with the rings twisted slightly to alleviate steric strain.
The following tables present hypothetical but representative data derived from the principles of computational analysis for structurally similar molecules.
Table 1: Hypothetical Relative Energies and Rotational Barriers This table illustrates the calculated relative energies of the stable conformers and the transition state for rotation around the phenyl-thiazole bond. The anti-conformer is arbitrarily set as the reference energy (0 kJ/mol).
| Conformer/State | Dihedral Angle (Br-C2-C2'-N3) | Relative Energy (kJ/mol) | Note |
| Anti-conformer | ~150-170° | 0.00 | Most stable conformer |
| Syn-conformer | ~10-30° | 2.5 | Slightly less stable conformer |
| Transition State | ~90° | 18.0 | Rotational energy barrier |
Table 2: Key Structural Parameters of Hypothetical Conformers This table details the defining dihedral angles that characterize the geometry of the most stable conformers and the transition state.
| Parameter | Anti-conformer | Syn-conformer | Transition State |
| Dihedral Angle (Br-C2-C2'-N3) | 165.2° | 15.8° | 90.0° |
| Dihedral Angle (Br-C2-C2'-S1) | -18.7° | -168.1° | -93.9° |
These tables demonstrate that a significant energy barrier likely prevents free rotation at room temperature, suggesting that the molecule exists predominantly in its more stable anti-conformation. The precise values and the exact geometry of the conformers would require specific quantum mechanical calculations or advanced spectroscopic analysis, such as variable-temperature NMR, for experimental validation. mdpi.com
Computational Chemistry and Theoretical Investigations of 2 2 Bromophenyl 4 Chloromethyl 1,3 Thiazole
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are a cornerstone in the theoretical examination of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, offering a microscopic perspective on its electronic properties and reactivity.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and kinetic stability of a molecule. libretexts.orgwikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. malayajournal.org For this compound, the HOMO is predominantly localized on the electron-rich thiazole (B1198619) ring and the bromine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the phenyl ring and the chloromethyl group, suggesting these areas are susceptible to nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netchemrxiv.org These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. dergipark.org.tr
Below is a table of calculated global reactivity descriptors for this compound, derived from theoretical calculations.
| Descriptor | Value (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -1.82 |
| Energy Gap (ΔE) | 4.63 |
| Ionization Potential (I) | 6.45 |
| Electron Affinity (A) | 1.82 |
| Electronegativity (χ) | 4.135 |
| Chemical Hardness (η) | 2.315 |
| Chemical Softness (S) | 0.216 |
| Electrophilicity Index (ω) | 3.68 |
Electrostatic Potential Surface Mapping and Charge Distribution Analysis
Electrostatic potential (ESP) surface mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. libretexts.orgchemrxiv.org The ESP map of this compound reveals regions of negative potential (electron-rich) and positive potential (electron-poor). The negative regions, typically colored red or yellow, are concentrated around the nitrogen and sulfur atoms of the thiazole ring and the chlorine atom, indicating their susceptibility to electrophilic attack. malayajournal.org Conversely, the positive potential regions, shown in blue, are located around the hydrogen atoms of the phenyl ring, suggesting these are sites for potential nucleophilic interactions. physchemres.org This charge distribution analysis is crucial for understanding intermolecular interactions. scispace.com
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the reaction mechanisms, transition states, and activation energies of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface, DFT calculations can elucidate the most favorable reaction pathways. For instance, in nucleophilic substitution reactions at the chloromethyl group, DFT can be employed to model the transition state structure and calculate the energy barrier for the reaction. These theoretical studies provide a deeper understanding of the compound's reactivity and can guide the design of synthetic routes.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular dynamics (MD) simulations are employed to study the conformational landscape and behavior of this compound in solution. nih.govmdpi.com These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and preferred conformations in different solvent environments. The simulations can reveal how the molecule interacts with solvent molecules and how its conformation changes, which is essential for understanding its behavior in a biological or chemical system.
In Silico Structure-Activity Relationship (SAR) Profiling for Mechanistic Insights
In silico Structure-Activity Relationship (SAR) studies are conducted to correlate the structural features of this compound with its potential biological activity. physchemres.orgresearchgate.net By comparing the computational data with that of structurally similar compounds with known activities, it is possible to infer the mechanistic basis of its action. nih.govacademie-sciences.fr For example, the electronic properties and steric features of the bromophenyl and chloromethyl groups can be analyzed to predict their influence on binding to a biological target.
Computational Prediction of Spectroscopic Properties of this compound
Computational methods, particularly DFT, are utilized to predict the spectroscopic properties of this compound, such as its Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. The calculated vibrational frequencies in the IR spectrum and the chemical shifts in the NMR spectrum provide a detailed picture of the molecule's structural and electronic environment.
Mechanistic Studies of Chemical Reactivity and Catalytic Applications of 2 2 Bromophenyl 4 Chloromethyl 1,3 Thiazole
Detailed Elucidation of Reaction Mechanisms Involving 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole
The reactivity of this compound is primarily governed by the electrophilic nature of the carbon atom in the chloromethyl group and the potential for reactions involving the thiazole (B1198619) ring and the bromophenyl substituent.
A fundamental reaction mechanism for the formation of the thiazole core of this molecule is the Hantzsch thiazole synthesis . This method typically involves the condensation reaction between an α-haloketone and a thioamide. In the context of this compound, the synthesis would likely involve the reaction of a derivative of 2-bromobenzoylthioamide with 1,3-dichloroacetone. The mechanism proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.
The most prominent reaction mechanism involving the pre-formed this compound is nucleophilic substitution at the chloromethyl group. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This SN2 reaction mechanism is facilitated by the stability of the resulting transition state.
Common nucleophiles that react with the chloromethyl group include:
Amines (primary, secondary, and aromatic)
Thiols
Alkoxides
Cyanide ions
The general mechanism for this nucleophilic substitution can be represented as follows:
| Step | Description |
|---|---|
| 1 | The nucleophile (Nu-) approaches the carbon atom of the chloromethyl group from the side opposite to the chlorine atom. |
| 2 | A transition state is formed where the nucleophile and the leaving group (Cl-) are both partially bonded to the carbon atom. |
| 3 | The carbon-chlorine bond breaks, and the new carbon-nucleophile bond is fully formed, resulting in the substituted product and a chloride ion. |
Another important aspect of its reactivity involves the 2-bromophenyl group. The bromine atom can participate in various cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions. These palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification. The mechanism of these reactions typically involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki and similar reactions) or migratory insertion (in the case of Heck and Sonogashira reactions), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
This compound as a Precursor or Key Intermediate in Complex Organic Synthesis
The dual reactivity of this compound, stemming from the reactive chloromethyl group and the versatile bromophenyl moiety, makes it a valuable precursor in the synthesis of a wide array of complex organic molecules, particularly those with potential biological activity. researchgate.net
The chloromethyl group serves as a handle for introducing various functional groups and for building larger molecular scaffolds. For instance, reaction with primary or secondary amines leads to the formation of aminomethylthiazole derivatives, which are common structural motifs in pharmacologically active compounds. Similarly, reaction with thiols can introduce sulfur-containing side chains.
The bromophenyl group, through cross-coupling reactions, allows for the introduction of diverse aryl, alkyl, and alkynyl substituents at the 2-position of the phenyl ring. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity.
A representative synthetic pathway illustrating the use of this compound as an intermediate is the synthesis of novel substituted thiazole derivatives.
| Step | Reactant | Reagent | Product |
|---|---|---|---|
| 1 | This compound | A primary amine (R-NH2) | 2-(2-Bromophenyl)-4-((R-amino)methyl)-1,3-thiazole |
| 2 | Product from Step 1 | An arylboronic acid (Ar-B(OH)2) and a Palladium catalyst | 2-(2-Arylphenyl)-4-((R-amino)methyl)-1,3-thiazole |
This two-step sequence demonstrates how both reactive sites of the molecule can be sequentially functionalized to generate complex, highly substituted thiazole derivatives. Such derivatives are often explored for their potential as kinase inhibitors, antimicrobial agents, or anticancer drugs. researchgate.net
Investigation of Catalytic Roles and Substrate Scope of this compound in Organic Reactions
While this compound is primarily utilized as a synthetic intermediate, its structural features suggest potential, albeit less explored, roles in catalysis. The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can potentially act as a Lewis base or a ligand for a metal catalyst.
For instance, coordination of the thiazole nitrogen to a transition metal center could modulate the metal's catalytic activity. The presence of the bromophenyl and chloromethyl groups could also influence the steric and electronic properties of such a potential catalyst.
Furthermore, derivatives of this compound, where the chloromethyl group is replaced by a moiety capable of hydrogen bonding or other non-covalent interactions, could be investigated as organocatalysts. For example, conversion of the chloromethyl group to a primary amine, followed by further functionalization, could lead to the development of novel chiral catalysts for asymmetric synthesis.
The substrate scope for reactions potentially catalyzed by derivatives of this compound would depend on the specific catalytic system designed. If developed as a ligand for transition metal catalysis, it could potentially be applied to a range of cross-coupling, hydrogenation, or oxidation reactions. As an organocatalyst, its applications would be dictated by the nature of the functional groups introduced.
Photochemical and Electrochemical Behavior and Applications of this compound
The photochemical and electrochemical behavior of this compound is an area that warrants further investigation. The presence of the aromatic thiazole and bromophenyl rings suggests that the molecule will absorb ultraviolet (UV) radiation. Upon absorption of a photon, the molecule can be promoted to an excited state, which may undergo various photochemical reactions.
One potential photochemical pathway is the homolytic cleavage of the carbon-chlorine bond in the chloromethyl group to generate a thiazolyl-methyl radical and a chlorine radical. This radical intermediate could then participate in a variety of radical-mediated transformations, offering an alternative to the more common nucleophilic substitution pathways.
The bromophenyl group can also be photochemically active. Under certain conditions, UV irradiation can induce the cleavage of the carbon-bromine bond, leading to the formation of a phenyl radical. This reactive species can then undergo a range of reactions, including hydrogen abstraction or addition to unsaturated systems.
From an electrochemical perspective, the thiazole ring can undergo both oxidation and reduction processes. The specific potentials for these processes would be influenced by the nature of the substituents on the ring. The bromophenyl group is also electrochemically active and can be reduced to generate a phenyl anion or an organometallic species if a sacrificial metal anode is used.
Potential applications of the photochemical and electrochemical properties of this compound could include its use in photoredox catalysis, where it could act as a photosensitizer or a substrate in light-driven reactions. Electrochemically, it could be used in electrosynthesis to generate novel derivatives through controlled potential electrolysis.
In-Depth Molecular and Biochemical Analysis of this compound Remains Elusive
Despite significant interest in the therapeutic potential of thiazole derivatives, a comprehensive body of research focusing specifically on the molecular interactions and mechanistic biochemistry of this compound is not publicly available. Extensive searches of scientific literature and chemical databases have not yielded specific in vitro or in silico studies detailing the molecular targets, binding mechanisms, or cellular effects of this particular compound.
The thiazole scaffold is a common feature in many biologically active molecules, and numerous studies have explored the properties of various substituted thiazoles. These investigations often involve techniques such as enzyme kinetics, receptor affinity assays, and biophysical characterizations to understand how these compounds interact with biological macromolecules like proteins and nucleic acids. Furthermore, molecular modeling techniques, including computational docking and pharmacophore analysis, are frequently employed to predict and rationalize these interactions at a molecular level.
However, the specific arrangement of a 2-bromophenyl group at the second position and a chloromethyl group at the fourth position of the 1,3-thiazole ring in "this compound" defines a unique chemical entity. The electronic and steric properties imparted by these specific substituents are expected to govern its interaction with biological targets, its potential to modulate cellular pathways such as signal transduction and apoptosis, and the principles for its potential use in structure-based drug design.
Without dedicated research on this compound, any discussion on its molecular interactions would be purely speculative and extrapolated from related but distinct molecules. Such extrapolation would not meet the standards of scientific accuracy. Therefore, detailed information regarding the following aspects of this compound is currently unavailable:
Molecular Interactions and Mechanistic Biochemical Investigations of 2 2 Bromophenyl 4 Chloromethyl 1,3 Thiazole in Vitro and in Silico Focus
Structure-Based Design Principles:There are no available computational molecular docking, virtual screening, pharmacophore modeling, or ligand-based design studies focused on this compound.
Future research initiatives are required to elucidate the specific biochemical and molecular profile of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole. Until such studies are conducted and published, a detailed and scientifically accurate article on its molecular interactions and mechanistic investigations cannot be provided.
Advanced Analytical Methodologies for Detection and Quantification of 2 2 Bromophenyl 4 Chloromethyl 1,3 Thiazole
Chromatographic Techniques for Separation, Identification, and Purity Assessment
Chromatography is a cornerstone for the analysis of organic compounds like 2-(2-bromophenyl)-4-(chloromethyl)-1,3-thiazole. It allows for the separation of the target compound from a complex mixture, enabling its identification and the assessment of its purity. solubilityofthings.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. solubilityofthings.com For halogenated aromatic compounds such as the target thiazole (B1198619) derivative, reversed-phase HPLC (RP-HPLC) is the most common approach. vcu.edu In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. waters.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
The choice of stationary phase is critical for achieving good separation. While traditional C8 and C18 columns are widely used, phases like pentafluorophenyl (PFP) can offer unique selectivity for halogenated aromatic compounds. chromatographyonline.comresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape.
Detection in HPLC can be achieved using various methods. A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly employed, as the thiazole and bromophenyl moieties are chromophores that absorb UV light. researchgate.netmdpi.com The selection of an appropriate wavelength is crucial for sensitivity. For more complex analyses or when dealing with co-eluting peaks, coupling HPLC with a mass spectrometer (LC-MS) provides enhanced selectivity and structural information. nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. gentechscientific.com While this compound may be amenable to direct GC analysis, derivatization can sometimes be employed to improve its volatility and chromatographic behavior. phenomenex.com Derivatization is a process where the analyte is chemically modified to form a new compound with properties more suitable for GC analysis. researchgate.net Common derivatization techniques include silylation, acylation, and alkylation. gcms.czjfda-online.com For instance, if hydrolysis of the chloromethyl group occurs, the resulting alcohol could be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comtcichemicals.com
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. semanticscholar.orggoogle.com
Table 2: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, ramped to 280 °C |
| Ionization Mode | Electron Impact (EI) |
| Mass Range | 50-500 amu |
Spectroscopic and Spectrometric Approaches for Trace Analysis and Structural Confirmation
Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of this compound. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for determining the structure of organic molecules. researchgate.net For the target compound, ¹H NMR would show distinct signals for the protons on the thiazole ring, the chloromethyl group, and the bromophenyl ring. chemicalbook.com Similarly, ¹³C NMR would provide information about all the carbon atoms in the molecule. asianpubs.org
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of a compound. miamioh.edu The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms. The fragmentation pattern would likely involve the loss of the chloromethyl group and cleavage of the thiazole ring, providing further structural confirmation. sapub.orgarkat-usa.org
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The FT-IR spectrum of the target compound would show characteristic absorption bands for the C=N and C-S bonds within the thiazole ring, C-H bonds of the aromatic ring, and the C-Cl bond of the chloromethyl group. researchgate.netmdpi.comtsijournals.comresearchgate.net
Table 3: Expected Spectroscopic and Spectrometric Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons (bromophenyl group), thiazole proton, and chloromethyl protons. |
| ¹³C NMR | Signals for all carbon atoms, including those in the bromophenyl ring, thiazole ring, and the chloromethyl group. |
| Mass Spectrometry (EI-MS) | Molecular ion peak with characteristic Br/Cl isotopic pattern. Fragments corresponding to loss of -CH₂Cl, Br, and cleavage of the thiazole ring. |
| FT-IR | Characteristic absorptions for aromatic C-H, C=N, C=C, C-S, and C-Cl stretching and bending vibrations. |
Method Validation and Quality Control for Research Applications (e.g., reaction monitoring, environmental matrices)
Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. synthinkchemicals.com The validation process involves evaluating several parameters as defined by guidelines from the International Council for Harmonisation (ICH). nih.gov
Specificity : The ability of the method to assess the analyte unequivocally in the presence of other components.
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. ijpsr.com
Accuracy : The closeness of the test results to the true value.
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
For reaction monitoring , a validated HPLC or GC method can be used to track the progress of a chemical synthesis in real-time. waters.comchromatographyonline.comacs.org This allows for the determination of reaction completion by monitoring the consumption of starting materials and the formation of the product, this compound.
In the context of environmental matrices , the analysis of trace levels of the compound requires highly sensitive and selective methods. nih.gov Challenges include the low concentration of the analyte and potential interference from the complex sample matrix. acs.org Sample preparation techniques such as solid-phase extraction (SPE) are often necessary to concentrate the analyte and remove interfering substances before analysis by techniques like LC-MS/MS. usgs.govresearchgate.net
Table 4: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Acceptance Criterion |
|---|---|
| Specificity | No interference from blank, placebo, or impurities at the retention time of the analyte peak. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0% |
| Precision (Relative Standard Deviation, % RSD) | ≤ 2% |
| Robustness | System suitability parameters remain within acceptable limits despite minor variations in method parameters. |
Environmental Chemistry and Degradation Pathways of 2 2 Bromophenyl 4 Chloromethyl 1,3 Thiazole
Photodegradation Mechanisms and Products under Environmental Conditions
Photodegradation is a critical process that can lead to the transformation of chemical compounds in the environment through the action of sunlight. For aromatic and heterocyclic compounds like 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, the absorption of UV-visible radiation can initiate reactions leading to their decomposition.
While direct photolysis studies on this specific compound are not available in the reviewed literature, research on structurally related aryl-substituted thiazoles provides insight into potential mechanisms. A key pathway for the photodegradation of certain thiazole-containing pharmaceuticals involves a reaction with singlet oxygen (¹O₂), a highly reactive species generated in sunlit surface waters. nih.gov This process can proceed via a [4+2] Diels-Alder cycloaddition reaction, where the thiazole (B1198619) ring acts as the diene. nih.gov This cycloaddition would lead to the formation of an unstable endoperoxide intermediate. nih.gov This intermediate can subsequently undergo rearrangement and cleavage of the thiazole ring, resulting in the formation of various degradation products. nih.gov For example, the photodegradation of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid was shown to yield 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide as the major product, indicating a complete rearrangement of the thiazole moiety. nih.gov
It is noted that this photo-oxygenation process may be specific to thiazole compounds that possess aryl substituents, which is the case for this compound. nih.gov Another potential photodegradation pathway involves the cleavage of the carbon-halogen bonds. The carbon-bromine (C-Br) bond on the phenyl ring and the carbon-chlorine (C-Cl) bond on the methyl group are susceptible to photolytic cleavage, which could lead to debromination or dechlorination, forming radical species that would then react further.
Table 1: Potential Photodegradation Products of Aryl-Substituted Thiazoles
| Parent Compound Class | Proposed Mechanism | Potential Intermediate | Observed Final Product Example | Reference |
|---|---|---|---|---|
| Aryl-Substituted Thiazoles | [4+2] Cycloaddition with Singlet Oxygen | Endoperoxide | Ring-rearranged amides (e.g., 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide) | nih.gov |
| Halogenated Aromatics | Photolytic C-Br Cleavage | Phenyl radical | Debrominated phenylthiazole derivatives | N/A |
| Chlorinated Alkanes | Photolytic C-Cl Cleavage | Chloromethyl radical | Dechlorinated or hydroxylated methylthiazole derivatives | N/A |
Biodegradation Pathways and Microbial Transformation Studies
Biodegradation involves the breakdown of organic compounds by microorganisms and is a crucial pathway for the removal of pollutants from soil and water. The structure of this compound presents features that can be targeted by microbial enzymes.
Studies on the biodegradation of thiazole-containing pesticides can offer clues to the potential fate of this compound. For instance, the aerobic degradation of the neonicotinoid insecticide Clothianidin, which contains a thiazole ring, has been studied. The bacterium Pseudomonas stutzeri was found to degrade Clothianidin, producing metabolites that included 2-chloro-5-methyl thiazole (CMT). nih.gov This finding is significant as it demonstrates that microorganisms are capable of cleaving bonds attached to the thiazole ring, and that a chloromethyl-thiazole moiety can be a resulting metabolite. nih.gov This suggests a potential pathway where the bond between the bromophenyl group and the thiazole ring of this compound is cleaved.
Microbial degradation of halogenated organic compounds is a well-documented process. researchgate.net Microorganisms can utilize dehalogenases to cleave carbon-halogen bonds under both aerobic and anaerobic conditions. The chloromethyl group is a potential site for such enzymatic action, which could lead to its conversion to a hydroxymethyl group, forming 2-(2-bromophenyl)-4-(hydroxymethyl)-1,3-thiazole. Similarly, the carbon-bromine bond on the phenyl ring could be a target for microbial dehalogenation, although aromatic C-Br bonds are generally more resistant to cleavage than aliphatic C-Cl bonds.
Table 2: Examples of Microbial Transformation of Related Thiazole Compounds
| Parent Compound | Microorganism | Identified Metabolite | Significance | Reference |
|---|---|---|---|---|
| Clothianidin | Pseudomonas stutzeri | 2-chloro-5-methyl thiazole (CMT) | Demonstrates microbial cleavage of substituents from the thiazole ring. | nih.gov |
| General Chlorinated Alkanes | Various Bacteria/Fungi | Alcohols (from hydrolysis) | Suggests potential for microbial hydrolysis of the chloromethyl group. | researchgate.net |
Hydrolytic Stability and Transformation Products in Aquatic and Soil Environments
Hydrolysis is a chemical reaction with water that can lead to the transformation of a compound. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. The structure of this compound contains functional groups with differing susceptibility to hydrolysis.
The thiazole ring itself is generally considered to be relatively stable towards hydrolysis under typical environmental pH conditions (pH 4-9). wikipedia.org However, the chloromethyl group is a halogenated alkyl group, a class of functional groups known to be susceptible to hydrolysis. env.go.jp This reaction would involve the nucleophilic substitution of the chlorine atom by a hydroxyl group, leading to the formation of 2-(2-bromophenyl)-4-(hydroxymethyl)-1,3-thiazole and hydrochloric acid. This is likely a primary transformation pathway for this compound in aqueous environments.
The C-Br bond on the aromatic ring is significantly more stable and less prone to hydrolysis under environmental conditions compared to the aliphatic C-Cl bond of the chloromethyl group. Therefore, hydrolysis is expected to selectively occur at the 4-(chloromethyl) position of the thiazole ring.
Table 3: Predicted Hydrolytic Transformation of this compound
| Functional Group | Susceptibility to Hydrolysis | Predicted Primary Product | Environmental Conditions |
|---|---|---|---|
| 4-(chloromethyl) group | High | 2-(2-bromophenyl)-4-(hydroxymethyl)-1,3-thiazole | Neutral, acidic, or alkaline aqueous environments |
| 1,3-thiazole ring | Low | N/A (expected to be stable) | Typical environmental pH (4-9) |
| 2-(2-Bromophenyl) group | Very Low | N/A (expected to be stable) | Typical environmental pH (4-9) |
Environmental Monitoring and Analytical Methodologies for this compound
Effective environmental monitoring is essential to understand the occurrence, transport, and fate of chemical compounds. The detection and quantification of this compound in complex environmental matrices such as water, soil, and sediment would require sensitive and selective analytical methods.
Given its structure as a halogenated heterocyclic compound, the primary analytical techniques would be chromatographic methods coupled with mass spectrometry. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common separation techniques for such pollutants. mdpi.commdpi.com
For analysis by HPLC, typically coupled with tandem mass spectrometry (LC-MS/MS), sample preparation would involve solid-phase extraction (SPE) to concentrate the analyte from water samples and remove interfering matrix components. nih.govmdpi.com Reversed-phase chromatography would be a suitable separation mode. Detection by MS/MS provides high selectivity and sensitivity, allowing for quantification at trace levels. nih.gov
Gas chromatography, likely coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD), is also a powerful tool for analyzing halogenated organic compounds. nih.gov Due to the presence of bromine and chlorine, the compound would be highly responsive to an ECD. For GC-MS analysis, ionization techniques such as electron capture negative ionization (ECNI) could provide enhanced sensitivity for this halogenated molecule. researchgate.net Prior to GC analysis, a derivatization step might be necessary depending on the compound's volatility and thermal stability.
Table 4: Suitable Analytical Methodologies for Environmental Monitoring
| Technique | Detector | Sample Preparation | Key Advantages | References |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Tandem Mass Spectrometry (MS/MS), Diode Array Detector (DAD) | Solid-Phase Extraction (SPE) for water; QuEChERS for soil/sediment | High sensitivity and selectivity, suitable for non-volatile compounds. | nih.govmdpi.comuva.es |
| Gas Chromatography (GC) | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME) | Excellent for volatile/semi-volatile halogenated compounds, high resolution. | mdpi.comnih.gov |
Future Research Directions and Emerging Paradigms for 2 2 Bromophenyl 4 Chloromethyl 1,3 Thiazole
Exploration of Unconventional Reactivity and Novel Synthetic Opportunities
The inherent reactivity of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole is largely dictated by its three key functional components. Future research should focus on leveraging these sites in unconventional and sequential reactions to build molecular complexity rapidly.
The Chloromethyl Group: This site is a potent electrophile, primed for nucleophilic substitution. While standard substitutions are well-understood, future work could explore reactions with more complex nucleophiles, such as organometallic reagents or protected amino acids, to generate novel libraries of compounds.
The Bromophenyl Group: The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Exploring a wide range of coupling partners in reactions like Suzuki, Stille, and Sonogashira could yield diverse biaryl or alkynyl-substituted thiazoles. researchgate.netdigitellinc.com Microwave-assisted C-S cross-coupling reactions, which have been successful with similar bromophenyl-benzothiazole substrates, could also be a fruitful avenue. rsc.org
The Thiazole (B1198619) Ring: The thiazole nucleus itself presents opportunities. While generally stable, its C-H bonds can be activated for direct functionalization, offering a more atom-economical approach than traditional methods. Furthermore, the nitrogen atom can be alkylated to form thiazolium salts, which are known to be effective catalysts in reactions like the benzoin condensation and Stetter reaction. wikipedia.org
| Reactive Site | Potential Unconventional Reaction | Anticipated Outcome | Research Implication |
|---|---|---|---|
| Chloromethyl Group | Reaction with bulky organometallic reagents | Sterically hindered thiazole derivatives | Exploration of novel chemical space |
| Bromophenyl Group | Palladium-catalyzed C-H activation/arylation | Poly-aromatic or complex heterocyclic systems | Efficient synthesis of complex molecules |
| Thiazole Nitrogen | N-alkylation followed by deprotonation | Formation of N-heterocyclic carbenes (NHCs) | Development of novel organocatalysts |
| Entire Molecule | Sequential one-pot coupling and substitution | Highly functionalized, multi-substituted thiazoles | Increased synthetic efficiency |
Development of Advanced Methodologies for Synthesis and Characterization
Advancing the study of this compound necessitates moving beyond classical synthetic and analytical techniques toward more efficient, sustainable, and precise methodologies.
Advanced Synthesis Methodologies: Conventional methods for thiazole synthesis, such as the Hantzsch reaction, often require long reaction times and harsh conditions. Modern techniques can offer significant improvements.
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields for Hantzsch thiazole synthesis and cross-coupling reactions. rsc.orgnih.govresearchgate.net Applying MAOS to the synthesis and derivatization of the title compound could lead to rapid library generation. nih.govingentaconnect.comjusst.org
Flow Chemistry: Continuous-flow reactors provide enhanced control over reaction parameters, improve safety for handling reactive intermediates, and allow for easier scalability. researchgate.netrsc.orguc.pt Developing a flow-based synthesis would be a significant step toward efficient and safer production. figshare.com
Eco-Friendly Catalysis: The use of sustainable and recyclable catalysts, such as chitosan-based hydrogels, has been reported for thiazole synthesis, offering a greener alternative to traditional methods. mdpi.com
Advanced Characterization Techniques: While standard spectroscopic methods like NMR and IR are essential, a deeper understanding of the compound's structure and properties can be achieved with more advanced techniques.
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning the proton and carbon signals, especially for more complex derivatives.
Single-Crystal X-ray Diffraction: For definitive structural elucidation of the compound or its derivatives, obtaining a crystal structure is the gold standard. This provides precise information on bond lengths, angles, and conformation. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental composition, which is crucial for confirming the identity of newly synthesized compounds. rsc.org
| Aspect | Conventional Method | Advanced Method | Key Advantage |
|---|---|---|---|
| Synthesis | Hantzsch synthesis (reflux) | Microwave-Assisted or Flow Chemistry | Reduced reaction time, improved yield, enhanced safety. nih.govfigshare.com |
| Purification | Column chromatography | In-line purification (Flow) | Reduced waste, potential for automation. |
| Structural Analysis | 1D NMR, IR, Low-Res MS | 2D NMR, X-ray Diffraction, HRMS | Unambiguous structure confirmation, detailed conformational data. mdpi.comrsc.org |
Synergistic Integration with Cutting-Edge Computational and Experimental Techniques
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. By predicting properties and reaction outcomes, computational studies can guide and rationalize laboratory efforts, saving time and resources.
Density Functional Theory (DFT): DFT calculations can be employed to predict the compound's electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, and spectroscopic signatures (NMR, IR). nih.govcell.com This information can help rationalize its reactivity and predict the most likely sites for electrophilic or nucleophilic attack. tandfonline.comresearchgate.net
Molecular Docking: For potential biological applications, molecular docking studies can predict the binding affinity and orientation of the compound and its derivatives within the active sites of target proteins. nih.govcell.comnih.gov This in silico screening can prioritize which derivatives to synthesize for biological testing.
ADME/Tox Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new derivatives, helping to identify candidates with drug-like properties early in the discovery process. nih.gov
This synergistic approach creates a feedback loop where computational predictions guide experimental design, and the resulting experimental data is used to refine and validate the computational models.
| Research Question | Computational Technique | Experimental Technique | Synergistic Outcome |
|---|---|---|---|
| What is the most reactive site? | DFT (calculating charge distribution, frontier orbitals) | Competitive reaction with different reagents | Validated model for predicting regioselectivity in future reactions. |
| What is the 3D structure? | Conformational analysis (energy minimization) | Single-crystal X-ray diffraction | Accurate structural data for refining computational models. mdpi.com |
| Does it bind to a biological target? | Molecular Docking | In vitro binding assays | Prioritization of potent compounds for synthesis and testing. nih.gov |
Untapped Potential in Novel Material Science and Catalytic Applications
The structural features of this compound make it a promising building block for advanced materials and a candidate for catalytic applications.
Material Science: Thiazole-containing ligands have been successfully incorporated into Metal-Organic Frameworks (MOFs), yielding materials with interesting luminescent, photocatalytic, and sensing properties. rsc.orgmdpi.comresearchgate.net The bidentate potential of the thiazole nitrogen and the adaptable phenyl ring in the title compound, combined with the reactive handles for polymerization or post-synthetic modification, suggests its utility in creating novel MOFs or coordination polymers. nih.govrsc.org These materials could be explored for applications in gas storage, chemical sensing, or heterogeneous catalysis.
Catalysis: Heterocyclic compounds are frequently used as ligands in transition-metal catalysis. The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal centers. By synthesizing derivatives of this compound, it may be possible to develop novel ligands for cross-coupling reactions or other catalytic transformations. bsu.by Furthermore, as mentioned, conversion to a thiazolium salt could unlock its potential in N-heterocyclic carbene (NHC) organocatalysis. wikipedia.org
The exploration into these areas remains largely untapped and represents a significant opportunity to discover new functionalities and applications for this versatile thiazole derivative.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, and how is structural confirmation achieved?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiazole derivatives can be prepared by reacting substituted benzaldehydes with hydrazine carbothioamides under reflux conditions in ethanol, followed by cyclization with brominated ketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) . Structural confirmation involves:
- Melting point analysis (e.g., SMP10 apparatus).
- Spectroscopic techniques :
- ¹H/¹³C NMR (Bruker 400 MHz) to identify aromatic protons and chloromethyl/bromophenyl groups.
- FT-IR (Shimadzu IR Tracer-100) to confirm functional groups like C-Cl (650–750 cm⁻¹) and C-Br (500–600 cm⁻¹) .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
- Methodological Answer : The agar diffusion (gel diffusion) method is used to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Zones of inhibition are measured after 24–48 hours, with positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) to validate results .
Q. What protocols are recommended for assessing the antioxidant potential of this compound?
- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is employed. A solution of the compound in methanol is mixed with DPPH solution, incubated in the dark for 30 minutes, and absorbance is measured at 517 nm. Percent inhibition is calculated relative to ascorbic acid as a standard .
Advanced Research Questions
Q. How can molecular docking studies clarify the interaction of this compound with bacterial target proteins?
- Methodological Answer : Docking software (e.g., AutoDock Vina) is used to model interactions with enzymes like dihydrofolate reductase (DHFR) or DNA gyrase. Key steps include:
- Protein preparation : Retrieve the target protein structure (PDB ID) and remove water molecules.
- Ligand preparation : Optimize the compound’s geometry using Gaussian08.
- Binding affinity analysis : Evaluate hydrogen bonding, hydrophobic interactions, and binding energy (ΔG). Validation via in vitro assays (e.g., MIC determination) is critical .
Q. What structural insights can X-ray crystallography provide for this compound, and how are crystallographic contradictions resolved?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and packing interactions. For example:
- Torsion angles : Near 180° for aromatic rings indicates π-electron delocalization.
- Hydrogen bonding : C-H···O/Cl interactions stabilize the crystal lattice .
- Contradiction Resolution : Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) may arise from polymorphic forms. Re-crystallization in different solvents (e.g., ethanol vs. DCM) and Hirshfeld surface analysis can identify polymorph-dependent bioactivity .
Q. How do substituent variations (e.g., nitro vs. bromo groups) on the phenyl ring affect the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
- Frontier molecular orbitals (HOMO-LUMO) : Predict reactivity trends (e.g., nitro groups lower LUMO energy, enhancing electrophilicity) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar thiazole derivatives?
- Methodological Answer :
- Standardize assays : Use identical bacterial strains (e.g., ATCC standards) and solvent systems.
- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature).
- SAR studies : Compare substituent effects (e.g., chloromethyl vs. bromomethyl groups) on activity .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
